molecular formula C12H10BrNO B1291326 6-bromo-N-methyl-2-naphthamide CAS No. 426219-35-4

6-bromo-N-methyl-2-naphthamide

Cat. No. B1291326
Key on ui cas rn: 426219-35-4
M. Wt: 264.12 g/mol
InChI Key: HPUCFMPIKISIIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07141598B2

Procedure details

6-Bromo-2-naphthoic acid (60.26 g), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (55.21 g) and 1-hydroxy-1H-benzotriazole monohydrate (44.1 g) were dissolved in dimethylformamide (960 ml) under an argon atmosphere. N-Ethyldiisopropylamine (37.23 g) was added with stirring under ice-cooling. A solution (2M; 192 ml) of methylamine in THF was added and the mixture was stirred at room temperature for 18 h. The reaction mixture was poured into water (8 L) with stirring and the precipitate was collected by filtration. The precipitate was washed successively with water and diisopropyl ether, and dried in the presence of phosphorus pentaoxide at 70° C. to give the title compound (60.6 g) as a crystalline powder.
Quantity
60.26 g
Type
reactant
Reaction Step One
Quantity
55.21 g
Type
reactant
Reaction Step One
Quantity
44.1 g
Type
reactant
Reaction Step One
Quantity
960 mL
Type
solvent
Reaction Step One
Quantity
37.23 g
Type
reactant
Reaction Step Two
Quantity
192 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
8 L
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[CH:8]=[C:7]([C:12]([OH:14])=O)[CH:6]=[CH:5]2.Cl.[CH2:16]([N:18]=C=NCCCN(C)C)C.O.ON1C2C=CC=CC=2N=N1.C(N(C(C)C)C(C)C)C.CN>CN(C)C=O.C1COCC1.O>[Br:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[CH:8]=[C:7]([C:12]([NH:18][CH3:16])=[O:14])[CH:6]=[CH:5]2 |f:1.2,3.4|

Inputs

Step One
Name
Quantity
60.26 g
Type
reactant
Smiles
BrC=1C=C2C=CC(=CC2=CC1)C(=O)O
Name
Quantity
55.21 g
Type
reactant
Smiles
Cl.C(C)N=C=NCCCN(C)C
Name
Quantity
44.1 g
Type
reactant
Smiles
O.ON1N=NC2=C1C=CC=C2
Name
Quantity
960 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
37.23 g
Type
reactant
Smiles
C(C)N(C(C)C)C(C)C
Step Three
Name
Quantity
192 mL
Type
reactant
Smiles
CN
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1
Step Four
Name
Quantity
8 L
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
with stirring under ice-
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooling
STIRRING
Type
STIRRING
Details
the mixture was stirred at room temperature for 18 h
Duration
18 h
STIRRING
Type
STIRRING
Details
with stirring
FILTRATION
Type
FILTRATION
Details
the precipitate was collected by filtration
WASH
Type
WASH
Details
The precipitate was washed successively with water and diisopropyl ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried in the presence of phosphorus pentaoxide at 70° C.

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=C2C=CC(=CC2=CC1)C(=O)NC
Measurements
Type Value Analysis
AMOUNT: MASS 60.6 g
YIELD: CALCULATEDPERCENTYIELD 95.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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